molecular formula C10H16BrNO B5127786 5-bromobicyclo[3.3.1]nonane-1-carboxamide

5-bromobicyclo[3.3.1]nonane-1-carboxamide

Cat. No.: B5127786
M. Wt: 246.14 g/mol
InChI Key: RVAVOJYNTJPTLH-UHFFFAOYSA-N
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Description

5-Bromobicyclo[3.3.1]nonane-1-carboxamide is a compound that belongs to the bicyclo[3.3.1]nonane family. This class of compounds is known for its unique structural features and diverse biological activities. The bicyclo[3.3.1]nonane moiety is prevalent in many biologically active natural products, making it an attractive target for synthetic chemists .

Preparation Methods

The synthesis of 5-bromobicyclo[3.3.1]nonane-1-carboxamide can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Bromobicyclo[3.3.1]nonane-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Bromobicyclo[3.3.1]nonane-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

5-Bromobicyclo[3.3.1]nonane-1-carboxamide can be compared with other similar compounds, such as:

These compounds share the bicyclo[3.3.1]nonane core structure but differ in their functional groups and specific applications.

Properties

IUPAC Name

5-bromobicyclo[3.3.1]nonane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO/c11-10-5-1-3-9(7-10,8(12)13)4-2-6-10/h1-7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAVOJYNTJPTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCC(C1)(C2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327697
Record name 5-bromobicyclo[3.3.1]nonane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56031-29-9
Record name 5-bromobicyclo[3.3.1]nonane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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